molecular formula C13H12O B14374667 5-Ethylidene-2-phenylcyclopent-2-en-1-one CAS No. 89868-72-4

5-Ethylidene-2-phenylcyclopent-2-en-1-one

Cat. No.: B14374667
CAS No.: 89868-72-4
M. Wt: 184.23 g/mol
InChI Key: PHPBNNREYDZIPE-UHFFFAOYSA-N
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Description

5-Ethylidene-2-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C13H12O It is a derivative of cyclopentenone, featuring an ethylidene group and a phenyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidene-2-phenylcyclopent-2-en-1-one typically involves the aldol condensation reaction. One common method is the reaction between benzaldehyde and ethylidene cyclopentanone under basic conditions. The reaction proceeds as follows:

    Reactants: Benzaldehyde and ethylidene cyclopentanone.

    Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Solvent: An organic solvent like ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethylidene-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylcyclopentanone or phenylcyclopentanoic acid.

    Reduction: Formation of phenylcyclopentanol or ethylcyclopentane.

    Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

5-Ethylidene-2-phenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethylidene-2-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    Cyclopentenone Derivatives: Compounds with similar cyclopentene rings but different substituents.

Uniqueness

5-Ethylidene-2-phenylcyclopent-2-en-1-one is unique due to its combination of an ethylidene group and a phenyl group on the cyclopentene ring

Properties

CAS No.

89868-72-4

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

5-ethylidene-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C13H12O/c1-2-10-8-9-12(13(10)14)11-6-4-3-5-7-11/h2-7,9H,8H2,1H3

InChI Key

PHPBNNREYDZIPE-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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